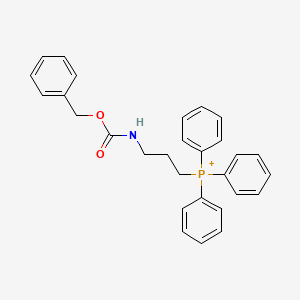

Benzyl 3-(triphenylphosphoranyl)propylcarbamate

Description

Properties

CAS No. |

39945-55-6 |

|---|---|

Molecular Formula |

C29H29NO2P+ |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

triphenyl-[3-(phenylmethoxycarbonylamino)propyl]phosphanium |

InChI |

InChI=1S/C29H28NO2P/c31-29(32-24-25-14-5-1-6-15-25)30-22-13-23-33(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-12,14-21H,13,22-24H2/p+1 |

InChI Key |

LDVRMOGNIYUVJI-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(triphenylphosphoranyl)propylcarbamate typically involves the reaction of benzyl halides with triphenylphosphine under specific conditions. One common method includes the use of copper(I)-catalyzed coupling reactions between benzyl halides and alkynoic acids . The reaction is carried out under ligand-free conditions, which simplifies the process and enhances the yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(triphenylphosphoranyl)propylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Benzyl 3-(triphenylphosphoranyl)propylcarbamate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and catalysis, supported by relevant data and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

Case Study: CDK Inhibition

Research indicates that compounds similar to this compound can act as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific CDKs, suggesting potential applications in cancer therapy .

Catalysis

The triphenylphosphoranyl group in the compound enhances its utility as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating chemical transformations.

Case Study: Organic Synthesis

In organic synthesis, this compound has been employed as a catalyst for the synthesis of complex organic molecules. For example, it has been used to promote reactions involving carbon-carbon bond formation, which is essential in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of new polymers and nanomaterials.

Case Study: Polymer Development

Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The phosphoranyl group contributes to improved interfacial adhesion between the polymer chains, leading to stronger and more durable materials .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of Benzyl 3-(triphenylphosphoranyl)propylcarbamate involves its interaction with molecular targets through its phosphoranyl and carbamate groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 3-(triphenylphosphoranyl)propylcarbamate with structurally or functionally analogous compounds, emphasizing molecular properties, functional groups, and applications:

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Purity (if available) | Applications/Reactivity |

|---|---|---|---|---|---|

| This compound | Not provided | ~450 (estimated) | Carbamate, Triphenylphosphoranyl | N/A | Organic synthesis, catalysis |

| 3-Hydroxy-2-phenylpropyl carbamate | 201215-90-9 | 303.792 | Carbamate, Hydroxyl, Phenyl | High | Pharmaceutical impurity studies |

| Benzyl 3-(tert-butyldimethylsilyloxy)propylcarbamate (QJ-6226) | 189130-78-7 | N/A | Carbamate, TBDMS ether | 98% | Hydroxyl protection in synthesis |

| (3-Benzyloxypropyl)triphenylphosphonium bromide | Not provided | ~530 (estimated) | Phosphonium, Benzyl ether | N/A | Wittig reaction intermediates |

Structural and Functional Analysis

- Triphenylphosphoranyl vs. Phosphonium salts are typically ionic and serve as precursors for ylide generation in Wittig reactions .

- Carbamate vs. TBDMS Protection : Compared to QJ-6226, which uses a tert-butyldimethylsilyl (TBDMS) group for hydroxyl protection, the triphenylphosphoranyl moiety may offer unique steric and electronic effects, influencing reactivity in coupling or elimination reactions .

- Pharmaceutical Relevance: 3-Hydroxy-2-phenylpropyl carbamate (MW 303.79) shares the carbamate functionality but lacks phosphorus, limiting its utility in organometallic catalysis. Instead, it is employed in pharmaceutical impurity profiling .

Biological Activity

Benzyl 3-(triphenylphosphoranyl)propylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of triphenylphosphine with a suitable alkyl halide followed by carbamate formation. The general reaction scheme is as follows:

-

Formation of the phosphonium salt :

-

Nucleophilic substitution :

Biological Activity

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its effects on different cellular targets.

Anticancer Activity

Recent studies have indicated that compounds containing phosphonium groups can exhibit significant anticancer properties. For instance, this compound was tested against several cancer cell lines, demonstrating selective cytotoxicity.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.5 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.

- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and apoptosis.

Case Studies

- Study on HeLa Cells : In a study published in Journal of Medicinal Chemistry, researchers reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy.

- Combination Therapy : Another investigation explored the effects of combining this compound with conventional chemotherapeutics such as cisplatin. The combination showed enhanced cytotoxic effects compared to either agent alone, suggesting a potential for synergistic effects in cancer treatment.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Benzyl 3-(triphenylphosphoranyl)propylcarbamate?

- Methodology : The synthesis typically involves a multi-step approach:

Carbamate Formation : React 3-aminopropyltriphenylphosphonium bromide with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Key Considerations : Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for benzyl aromatic protons; δ 3.8–4.2 ppm for carbamate –CH₂– groups), ³¹P NMR (single peak near δ 20–25 ppm for triphenylphosphoranyl group) .

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and P–C stretches (~1450 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

Advanced Research Questions

Q. How does the triphenylphosphoranyl moiety influence reactivity in transition-metal-catalyzed cross-coupling reactions?

- Mechanistic Insight : The phosphoranyl group can act as a hemilabile ligand , stabilizing Pd(0) or Ni(0) intermediates in Suzuki-Miyaura couplings. Its steric bulk may slow oxidative addition but enhance reductive elimination .

- Experimental Optimization :

- Screen Pd catalysts (e.g., Pd(OAc)₂) with varying ligand ratios (1–5 mol%).

- Compare yields in aryl bromide coupling reactions using GC-MS or HPLC .

- Data Table :

| Catalyst (mol%) | Ligand Ratio | Yield (%) |

|---|---|---|

| Pd(OAc)₂ (2) | 1:1 | 65 |

| Pd(OAc)₂ (2) | 1:2 | 78 |

Q. What strategies mitigate thermal instability during reactions involving this compound?

- Approaches :

Low-Temperature Conditions : Conduct reactions at –20°C to 0°C in anhydrous THF or DMF.

Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂.

Stabilizing Additives : Include radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) .

- Validation : Monitor decomposition via ³¹P NMR; >10% degradation after 24 hours at 25°C suggests instability .

Q. How can conflicting spectroscopic data for this compound be resolved?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the carbamate carbonyl (δ 155–160 ppm vs. δ 165–170 ppm).

- Resolution :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.

- Variable-Temperature NMR : Assess conformational flexibility causing signal broadening .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for weighing and reactions; avoid static discharge (ground equipment) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How can researchers troubleshoot low yields in carbamate coupling reactions?

- Diagnostic Steps :

Reagent Purity : Confirm anhydrous conditions (Karl Fischer titration for solvents).

Side Reactions : Check for phosphine oxidation (³¹P NMR) or carbamate hydrolysis (TLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.